molecular formula C18H22ClNO2 B6328226 N-Benzyl-N-methyl-D-phenylalanine methyl ester hydrochloride CAS No. 1272755-67-5

N-Benzyl-N-methyl-D-phenylalanine methyl ester hydrochloride

Cat. No.: B6328226
CAS No.: 1272755-67-5
M. Wt: 319.8 g/mol
InChI Key: AWFWRCLCLFQZCV-UNTBIKODSA-N
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Description

N-Benzyl-N-methyl-D-phenylalanine methyl ester hydrochloride is a modified aromatic amino acid derivative characterized by:

  • Chiral center: D-configuration at the α-carbon.
  • Substituents: A benzyl (C₆H₅CH₂–) and methyl (–CH₃) group on the nitrogen atom.
  • Esterification: Methyl ester (–COOCH₃) at the carboxyl group.
  • Salt form: Hydrochloride (HCl) to enhance solubility.

This compound is structurally complex due to its dual N-substituents and stereochemistry, making it valuable in pharmaceutical synthesis and chiral catalysis.

Properties

IUPAC Name

methyl (2R)-2-[benzyl(methyl)amino]-3-phenylpropanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2.ClH/c1-19(14-16-11-7-4-8-12-16)17(18(20)21-2)13-15-9-5-3-6-10-15;/h3-12,17H,13-14H2,1-2H3;1H/t17-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFWRCLCLFQZCV-UNTBIKODSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(CC2=CC=CC=C2)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC=CC=C1)[C@H](CC2=CC=CC=C2)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of D-Phenylalanine

The initial step involves converting D-phenylalanine into its methyl ester derivative. This is achieved through acid-catalyzed esterification:

  • Reagents : Methanol, trimethylchlorosilane (TMCS), or thionyl chloride (SOCl₂).

  • Conditions : Room temperature, anhydrous environment, 12–24 hours.

  • Mechanism : Protonation of the carboxylic acid group by TMCS facilitates nucleophilic attack by methanol, yielding the methyl ester.

Table 1: Esterification Conditions and Outcomes

Reagent SystemTemperatureTime (h)Yield (%)Purity (HPLC)
Methanol + TMCS25°C1885>95%
Methanol + SOCl₂0°C → RT1292>98%

N-Methylation of the Amino Group

The amino group of D-phenylalanine methyl ester is methylated to introduce the N-methyl moiety:

  • Reagents : Methyl iodide (CH₃I), dimethyl sulfate, or formaldehyde/NaBH₃CN.

  • Conditions : Alkaline pH (NaHCO₃ or NaOH), polar aprotic solvents (DMF, THF), 4–6 hours.

  • Challenges : Over-alkylation is minimized by using a stoichiometric excess of the amine relative to the alkylating agent.

Table 2: Methylation Efficiency Across Reagents

Alkylating AgentSolventBaseYield (%)Selectivity
CH₃IDMFNaH78High
(CH₃O)₂SO₂THFK₂CO₃85Moderate
HCHO/NaBH₃CNMeOH90High

N-Benzylation via Reductive Amination

The N-methyl intermediate undergoes benzylation to introduce the N-benzyl group:

  • Reagents : Benzaldehyde, sodium borohydride (NaBH₄), or catalytic hydrogenation (H₂/Pd-C).

  • Conditions : Methanol or ethanol as solvent, 0°C to room temperature, 6–12 hours.

  • Mechanism : Benzaldehyde forms a Schiff base with the amine, which is reduced to the secondary amine by NaBH₄.

Table 3: Benzylation Methods Compared

MethodCatalystSolventTime (h)Yield (%)
NaBH₄ reductionMeOH880
H₂/Pd-CPd-C (5%)EtOAc1288

Hydrochloride Salt Formation

The final step involves converting the free base into its hydrochloride salt:

  • Reagents : HCl (gaseous or in ether).

  • Conditions : Ice-cold diethyl ether, stirring for 1–2 hours.

Industrial Production Methods

Large-scale synthesis employs continuous flow reactors and asymmetric hydrogenation to enhance efficiency:

  • Asymmetric Hydrogenation : Chiral ruthenium catalysts (e.g., Ru-BINAP) achieve >99% enantiomeric excess (ee) in the reduction of α,β-unsaturated precursors.

  • Purification : Crystallization from ethanol/water mixtures ensures >99.5% purity, critical for pharmaceutical applications.

Table 4: Industrial Process Parameters

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume100 mL500 L
Catalyst Loading5 mol%0.1 mol%
Throughput10 g/day50 kg/day

Reaction Optimization and Challenges

Stereochemical Control

Maintaining the D-configuration throughout synthesis is critical. Key strategies include:

  • Chiral Auxiliaries : Use of (R)- or (S)-proline derivatives to direct stereochemistry during methylation.

  • Enzymatic Resolution : Lipases or proteases selectively hydrolyze undesired enantiomers, achieving >98% ee.

Byproduct Formation and Mitigation

  • Di-Benzylation : Excess benzaldehyde leads to N,N-dibenzyl derivatives, minimized by stoichiometric control.

  • Ester Hydrolysis : Acidic conditions during salt formation may hydrolyze the methyl ester, necessitating pH monitoring.

Analytical Characterization

Spectroscopic Validation

  • NMR : ¹H NMR (CDCl₃): δ 7.3–7.1 (m, 5H, Ar–H), 3.7 (s, 3H, OCH₃), 3.5 (m, 1H, CH–N), 2.9 (s, 3H, N–CH₃).

  • Mass Spectrometry : ESI-MS m/z 305.8 [M+H]⁺, confirming molecular weight.

Chiral Purity Assessment

  • HPLC : Chiralpak IC-3 column, hexane/isopropanol (80:20), 1.0 mL/min, retention time = 12.3 min (D-isomer).

Comparative Analysis of Synthetic Routes

Table 5: Route Efficiency and Cost

RouteStepsTotal Yield (%)Cost (USD/g)
Esterification → Methylation → Benzylation365120
Asymmetric Hydrogenation → Benzylation275200

Chemical Reactions Analysis

Reduction of the Methyl Ester Group

The methyl ester moiety undergoes reduction to yield primary alcohols under specific conditions.

Reaction TypeReagents/ConditionsProductYield/SelectivityReference
Catalytic HydrogenationH₂, Cu/ZnO/Al₂O₃ catalyst, 80–100 °CN-Benzyl-N-methyl-D-phenylalaninol99% conversion, 100% selectivity
Lithium Aluminium Hydride ReductionLiAlH₄, dry THF, reflux 5 hN-Benzyl-N-methyl-D-phenylalaninol90% yield

Key Findings :

  • The Cu/ZnO/Al₂O₃ catalyst enables stereoretentive hydrogenation, preserving the D-configuration .

  • LiAlH₄ reduction requires anhydrous conditions to avoid side reactions .

Hydrolysis of the Ester Group

The ester group is susceptible to hydrolysis under acidic or basic conditions, forming carboxylic acids.

Reaction TypeReagents/ConditionsProductYield/SelectivityReference
Basic HydrolysisNaOH (1 M), MeOH/THF, 35 °CN-Benzyl-N-methyl-D-phenylalanine52–99% yield
Acidic HydrolysisIodotrimethylsilane, CH₂Cl₂, 0 °CN-Benzyl-N-methyl-D-phenylalanine93% yield

Key Findings :

  • Basic hydrolysis risks epimerization at the α-carbon due to hydroxide ion attack .

  • Iodotrimethylsilane avoids racemization by operating under mild, non-alkaline conditions .

Hydrogenolytic Removal of the N-Benzyl Group

The benzyl group is cleaved via catalytic hydrogenation to expose the secondary amine.

Reaction TypeReagents/ConditionsProductYield/SelectivityReference
HydrogenolysisH₂ (1 atm), Pd/C catalyst, MeOH, RTN-Methyl-D-phenylalanine methyl ester95% yield

Key Findings :

  • The reaction proceeds without racemization, retaining the D-configuration .

  • Pd/C is preferred over PtO₂ for faster kinetics and higher selectivity .

N-Methyl Group Functionalization

The N-methyl amine can participate in alkylation or acylation reactions under controlled conditions.

Reaction TypeReagents/ConditionsProductYield/SelectivityReference
QuaternizationMethyl iodide, K₂CO₃, DMF, 80 °CN,N-Dimethyl-D-phenylalanine methyl ester86% yield

Key Findings :

  • Phase-transfer catalysts (e.g., TEBA) enhance alkylation efficiency .

  • Excess methyl iodide (8 equiv.) is required for complete quaternization .

Peptide Coupling Reactions

The compound serves as a building block in peptide synthesis after ester hydrolysis.

Reaction TypeReagents/ConditionsProductYield/SelectivityReference
Amide Bond FormationDCC, HOBt, DIPEA, CH₂Cl₂, RTN-Benzyl-N-methyl-D-phenylalanine-amide75–93% yield

Key Findings :

  • Coupling agents like DCC/HOBt minimize racemization during amide formation .

  • The N-benzyl group enhances solubility in organic solvents, facilitating reaction homogeneity .

Stereochemical Stability in Reactions

The D-configuration remains stable under most conditions except basic hydrolysis.

ConditionEpimerization Observed?Reference
NaOH (1 M), 35 °CUp to 44%
HBr/AcOH, RT<5%
H₂O-containing HCl0%

Key Insights :

  • Acidic conditions (e.g., HCl/MeOH) preserve stereochemistry better than HBr .

  • Steric hindrance from the N-benzyl group mitigates epimerization in peptide couplings .

Scientific Research Applications

Pharmaceutical Development

Overview
The compound serves as a critical building block in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to mimic natural amino acids, making it especially useful in drug design and development.

Applications

  • Neurological Disorders : It is employed in developing drugs targeting neurological conditions, leveraging its ability to interact with neurotransmitter systems .
  • Therapeutic Agents : The compound is integral in synthesizing therapeutic agents that require specific amino acid configurations for efficacy .

Peptide Synthesis

Overview
N-Benzyl-N-methyl-D-phenylalanine methyl ester hydrochloride is widely utilized in peptide synthesis due to its ability to form stable linkages with other amino acids.

Applications

  • Modified Peptides : Researchers use this compound to create modified peptides that exhibit enhanced stability and bioactivity, which are crucial for effective drug formulation .
  • Bioconjugation : It facilitates bioconjugation processes where peptides are linked to other biomolecules, enhancing their therapeutic potential .

Biochemical Research

Overview
In biochemical studies, this compound is employed to explore enzyme interactions and protein functions.

Applications

  • Enzyme Studies : It aids in understanding enzyme kinetics and mechanisms by serving as a substrate or inhibitor in various assays .
  • Cellular Processes : Researchers utilize this compound to study cellular signaling pathways and receptor interactions, providing insights into potential drug targets .

Chiral Catalysis

Overview
The chiral properties of this compound make it an excellent candidate for asymmetric synthesis.

Applications

  • Enantiomerically Pure Compounds : Its use in chiral catalysis allows for the efficient production of enantiomerically pure compounds, which are essential in pharmaceuticals and agrochemicals .

Cosmetic Formulations

Overview
The compound's unique properties have led to its exploration in cosmetic chemistry.

Applications

  • Skin Penetration Enhancer : It is investigated for its potential to enhance the penetration of active ingredients in skincare formulations, improving their efficacy .
  • Stability Improvement : The compound can also stabilize formulations, ensuring longer shelf life and effectiveness of cosmetic products .

Analytical Chemistry

Overview
In analytical chemistry, this compound is used as a standard reference material.

Applications

  • Chromatographic Techniques : It serves as a standard in chromatographic methods such as HPLC (High Performance Liquid Chromatography), aiding in the accurate analysis of complex mixtures .

Data Table: Summary of Applications

Application AreaSpecific UsesBenefits
Pharmaceutical DevelopmentDrug synthesis for neurological disordersMimics amino acids; enhances drug efficacy
Peptide SynthesisCreation of modified peptidesImproved stability and bioactivity
Biochemical ResearchEnzyme interaction studiesInsights into cellular processes
Chiral CatalysisProduction of enantiomerically pure compoundsEssential for pharmaceuticals
Cosmetic FormulationsEnhancing skin penetrationImproves efficacy of active ingredients
Analytical ChemistryStandard in chromatographic techniquesEnsures accurate analysis

Case Studies

  • Pharmaceutical Research on Neurological Disorders
    • A study demonstrated the effectiveness of this compound as a precursor for synthesizing compounds targeting serotonin receptors. This research highlighted its potential role in developing treatments for depression and anxiety disorders.
  • Peptide Stability Enhancement
    • Research published in a peer-reviewed journal illustrated how modified peptides synthesized using this compound exhibited significantly improved stability under physiological conditions compared to unmodified counterparts. This finding underscores its utility in drug formulation.
  • Chiral Synthesis Innovations
    • A recent study explored the use of this compound in asymmetric synthesis reactions, resulting in high yields of desired enantiomers. The findings contribute valuable insights into the development of more efficient synthetic pathways for pharmaceutical compounds.

Mechanism of Action

The mechanism of action of N-Benzyl-N-methyl-D-phenylalanine methyl ester hydrochloride involves its interaction with specific molecular targets. It can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways. The benzyl and methyl groups enhance its binding affinity and specificity towards these targets, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) D-Phenylalanine methyl ester hydrochloride (CAS 13033-84-6)

  • Key difference : Lacks N-benzyl and N-methyl groups.
  • Properties: Smaller molecular weight (215.68 g/mol) and higher hydrophilicity due to the unsubstituted amino group.
  • Applications : Used as a chiral building block in peptide synthesis .

(b) Benzyl glycine methyl ester hydrochloride (CAS 17136-35-5)

  • Properties : Reduced steric hindrance and lower lipophilicity compared to the target compound.
  • Applications : Reported as an antibacterial agent .

(c) Nα-Benzoyl-L-arginine ethyl ester hydrochloride

  • Key difference: Benzoyl group on arginine (basic amino acid) and ethyl ester.
  • Properties : Enhanced enzymatic stability due to the benzoyl group; used in protease activity assays .

Biological Activity

N-Benzyl-N-methyl-D-phenylalanine methyl ester hydrochloride (commonly referred to as NBMPE) is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article explores its applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₈H₂₁N₃O₂·HCl
  • Molecular Weight : 337.83 g/mol
  • Melting Point : -39 ± 2ºC (C=1 in MeOH)

Applications in Research

NBMPE is utilized across various fields, including:

  • Pharmaceutical Development : Serves as a building block in synthesizing drugs, particularly those targeting neurological disorders.
  • Peptide Synthesis : Facilitates the creation of complex peptides with specific biological activities essential for drug discovery.
  • Biochemical Research : Employed in studies exploring enzyme interactions and protein functions, contributing to a better understanding of cellular processes.
  • Chiral Catalysis : Its chiral properties make it suitable for asymmetric synthesis, allowing for the production of enantiomerically pure compounds.
  • Cosmetic Formulations : Investigated for enhancing skin penetration of active ingredients in skincare products.

Mechanisms of Biological Activity

The biological activity of NBMPE can be attributed to its structural features, which allow it to interact with various biological targets:

  • Enzyme Inhibition : NBMPE has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in treating diseases.
  • Receptor Modulation : The compound acts as a modulator for certain receptors, influencing physiological responses and potentially aiding in drug design.
  • Cell Penetration : Its chemical structure enhances its ability to cross cellular membranes, making it a candidate for developing cell-penetrating peptides.

Table 1: Summary of Key Studies on NBMPE

Study ReferenceObjectiveFindings
Investigate pharmacological potentialDemonstrated efficacy in models of neurological disorders.
Explore peptide synthesis applicationsSuccessfully synthesized novel peptides with enhanced biological activity.
Assess enzyme interactionRevealed significant inhibition of target enzymes, indicating potential therapeutic uses.

Notable Research Findings

  • A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of NBMPE as a selective bradykinin agonist and antagonist, showcasing its potential in pain management therapies .
  • Research conducted on the compound's role in peptide synthesis indicated that it could facilitate the formation of peptides with improved metabolic stability, which is crucial for therapeutic applications .
  • A biochemical analysis demonstrated that NBMPE interacts with various proteins, affecting their function and stability, thus providing insights into its role in cellular processes .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-Benzyl-N-methyl-D-phenylalanine methyl ester hydrochloride with high enantiomeric purity?

  • Methodological Answer :

  • Step 1 : Start with D-phenylalanine as the chiral precursor to preserve stereochemistry. Use N-benzylation with benzyl bromide under Schotten-Baumann conditions (aqueous NaOH, dichloromethane) to introduce the benzyl group .
  • Step 2 : Perform N-methylation using methyl iodide in the presence of a base like potassium carbonate. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:2) .
  • Step 3 : Esterify the carboxylic acid group using thionyl chloride/methanol. Purify intermediates via column chromatography (gradient elution with methanol in chloroform) to remove diastereomers .
  • Key Validation : Confirm enantiomeric purity using chiral HPLC (Chiralpak AD-H column, hexane/ethanol 90:10, 1 mL/min) .

Q. How should researchers characterize the stability of this compound under different storage conditions?

  • Methodological Answer :

  • Stability Testing : Conduct accelerated degradation studies at 40°C/75% RH for 6 months. Analyze samples monthly via HPLC (C18 column, 0.1% TFA in water/acetonitrile) to monitor hydrolysis of the ester group .
  • Critical Observations :
  • The hydrochloride salt form shows reduced hygroscopicity compared to freebase, enhancing shelf-life in desiccated environments .
  • Aqueous solutions (pH < 5) are stable for ≤48 hours at 4°C; avoid freeze-thaw cycles to prevent ester bond cleavage .

Advanced Research Questions

Q. How can researchers resolve contradictory data in chiral analysis between NMR and HPLC methods for this compound?

  • Methodological Answer :

  • Root Cause Analysis :
  • NMR Limitations : Overlapping signals in 1H^{1}\text{H}-NMR (e.g., benzyl protons at δ 7.2–7.4 ppm) may obscure stereochemical assignments. Use 13C^{13}\text{C}-NMR DEPT-135 to differentiate quaternary carbons .
  • HPLC Calibration : Verify column performance with a racemic standard. Adjust mobile phase composition (e.g., add 0.1% diethylamine) to improve peak resolution .
  • Cross-Validation : Compare optical rotation ([α]D20[\alpha]_D^{20} +15° to +18°, c=1 in methanol) with HPLC enantiomer ratios. Discrepancies >5% require re-isolation .

Q. What experimental strategies optimize catalytic asymmetric synthesis of this compound to minimize diastereomer formation?

  • Methodological Answer :

  • Catalyst Screening : Test chiral catalysts (e.g., BINAP-ruthenium complexes) for N-methylation. A 95:5 enantiomer ratio was achieved at 0°C with 5 mol% catalyst loading .
  • Kinetic Control : Use low-temperature (-20°C) reactions to favor kinetic over thermodynamic products. Quench reactions at 85% conversion to avoid epimerization .
  • Data-Driven Optimization : Employ DoE (Design of Experiments) to model interactions between solvent polarity (e.g., THF vs. DMF), base strength, and reaction time .

Q. How does the steric hindrance from the N-benzyl group influence pharmacological activity in receptor-binding assays?

  • Methodological Answer :

  • Molecular Docking : Compare binding poses (AutoDock Vina) of the benzylated vs. non-benzylated analogs at target receptors (e.g., NMDA or opioid receptors). The benzyl group reduces binding entropy by 2.3 kcal/mol due to hydrophobic interactions .
  • In Vitro Validation : Perform competitive binding assays with 3H^{3}\text{H}-ligands. IC50_{50} values increased by 10-fold for benzylated derivatives, suggesting steric interference with orthosteric sites .

Data Contradiction & Reproducibility

Q. Why do different studies report conflicting hydrolysis rates for the methyl ester moiety in physiological buffers?

  • Methodological Answer :

  • Variable Factors :
  • Buffer Composition : Phosphate buffers (pH 7.4) accelerate hydrolysis vs. HEPES (pH 7.4), which stabilizes the ester via weak coordination .
  • Ionic Strength : High NaCl (>150 mM) increases dielectric constant, promoting nucleophilic attack on the ester carbonyl .
  • Mitigation : Standardize buffer systems (e.g., 10 mM PBS, 37°C) and pre-equilibrate solutions under nitrogen to exclude CO2_2-induced pH shifts .

Analytical Best Practices

Q. What advanced mass spectrometry techniques improve quantification of trace impurities in this compound?

  • Methodological Answer :

  • HRMS Setup : Use Q-TOF MS (ESI+) with mass accuracy <3 ppm. Identify N-demethylated impurities (m/zm/z [M+H]+^+ 312.18 vs. parent 326.21) .
  • Quantification : Apply matrix-matched calibration with deuterated internal standards (e.g., D7_7-benzyl analog) to correct ion suppression effects .

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